6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one
Beschreibung
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a bromine substituent at position 6 and a trifluoromethoxy group at position 8 on the quinoline scaffold. The quinolin-4(1H)-one core is a privileged structure in medicinal chemistry, frequently associated with antibacterial, anticancer, and antiparasitic activities due to its ability to interact with biological targets such as DNA gyrase and topoisomerases .
Eigenschaften
Molekularformel |
C10H5BrF3NO2 |
|---|---|
Molekulargewicht |
308.05 g/mol |
IUPAC-Name |
6-bromo-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-5-3-6-7(16)1-2-15-9(6)8(4-5)17-10(12,13)14/h1-4H,(H,15,16) |
InChI-Schlüssel |
OJYSOXRCYCZIIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(C1=O)C=C(C=C2OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 8-(trifluoromethoxy)quinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Another method involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple 6-bromoquinoline with a trifluoromethoxy-substituted phenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one typically involves large-scale bromination or cross-coupling reactions. The choice of method depends on the availability of starting materials and the desired scale of production. The reactions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, potassium carbonate, toluene or ethanol.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a quinoline derivative that has potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at the sixth position and a trifluoromethoxy group at the eighth position of the quinoline ring gives this compound unique chemical properties. The trifluoromethoxy group is electron-withdrawing, which can significantly affect the compound's reactivity and biological activity.
Potential Applications
- Pharmaceuticals : Quinoline derivatives are known for their potential antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethoxy group may enhance these activities by improving bioavailability and metabolic stability. Research suggests that similar compounds have shown promising results against various cancer cell lines and microbial strains, suggesting that this compound could be a candidate for further pharmacological evaluation.
- Drug Discovery Programs: Studies on the interactions of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The trifluoromethoxy group may enhance binding affinity and selectivity towards these targets, making it a valuable candidate for further investigation in drug discovery programs.
- Agrochemicals and Materials Science: Quinoline derivatives are widely studied for their potential applications in agrochemicals and materials science.
Structural Similarity
Several compounds share structural similarities with 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one:
| Compound Name | Key Differences |
|---|---|
| 6-Bromoquinolin-4(1H)-one | Lacks trifluoromethoxy group |
| 8-Methylquinolin-4(1H)-one | Lacks bromine and trifluoromethoxy groups |
| 4-(Trifluoromethyl)quinolin-2(1H)-one | Lacks bromine and methyl groups |
| 2-Bromo-6-(trifluoromethyl)quinoline | Different position of bromine and trifluoromethyl groups |
| 3-Bromo-8-(trifluoromethyl)quinoline | Different position of bromine |
Wirkmechanismus
The mechanism of action of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Position and Electronic Effects
6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one (CAS: 1065092-54-7)
- Substituents : Chloro (C6), trifluoromethyl (C8).
- The trifluoromethyl group (electron-withdrawing) vs. trifluoromethoxy (bulkier, less electron-withdrawing) alters electronic distribution.
- Applications : Demonstrated efficacy in antimicrobial screening due to the trifluoromethyl group’s strong electron-withdrawing nature .
8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one (CAS: 2366994-24-1)
Functional Group Modifications
6-Bromo-3-methyl-7-(trifluoromethyl)quinolin-4(3H)-one
- Substituents : Bromo (C6), trifluoromethyl (C7), methyl (N3).
- Key Differences : Methylation at N3 disrupts hydrogen-bonding capacity, reducing solubility. The trifluoromethyl group at C7 may sterically hinder interactions with enzyme active sites compared to the C8-trifluoromethoxy group .
5-Bromo-8-fluoroquinolin-2(1H)-one (CAS: 1341609-10-6)
- Substituents : Bromo (C5), fluoro (C8).
- Key Differences: Fluorine’s smaller size and higher electronegativity enhance membrane permeability but reduce steric effects compared to trifluoromethoxy. The quinolin-2(1H)-one scaffold (vs. 4(1H)-one) exhibits distinct pharmacokinetic profiles .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Biologische Aktivität
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The compound features a bromine atom at the sixth position and a trifluoromethoxy group at the eighth position of the quinoline ring, which significantly influences its chemical properties and biological activity.
Research indicates that 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition of specific pathways associated with cellular proliferation and microbial growth .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that trifluoromethylated quinolines can inhibit Gram-positive bacteria such as Staphylococcus aureus and exhibit activity against drug-resistant strains . The unique structural features contribute to its efficacy by altering membrane permeability or inhibiting essential bacterial enzymes.
Anticancer Activity
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one has been evaluated for its anticancer properties against several cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation in colorectal cancer (DLD-1 and HCT-116) and breast cancer (MCF-7 and MDA-MB-231) models . The compound's mechanism may involve the modulation of topoisomerase activity, which is crucial for DNA replication and repair.
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to understand how modifications to the quinoline structure affect biological activity. For instance:
These findings suggest that electron-withdrawing groups like bromine enhance the compound's potency against microbial and cancerous cells.
Case Studies
- Antimycobacterial Activity : A study assessed the compound's efficacy against Mycobacterium tuberculosis. The results demonstrated significant inhibition, suggesting potential as a lead compound for new antimycobacterial agents .
- In Vitro Cancer Studies : In vitro assays indicated that compounds similar to 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one exhibited growth inhibition rates ranging from 71.94% to 95.36% against colorectal cancer cell lines after 24 hours of treatment . This highlights the compound's potential in cancer therapeutics.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into binding interactions between 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one and target proteins involved in disease pathways. These studies support the hypothesis of its role as an inhibitor in various cellular processes .
Q & A
Q. What are the optimized synthetic routes for 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one, and how can reaction conditions be monitored for yield improvement?
The synthesis typically involves multi-step reactions starting from aniline derivatives and β-ketoesters, with careful control of temperature, solvent systems, and catalysts. For example, 1H NMR monitoring has been employed to optimize condensation reactions between halogenated anilines and β-ketoesters, ensuring precise tracking of intermediates . Key steps include bromination and trifluoromethoxy group introduction, often requiring anhydrous conditions and catalysts like POCl₃ or Pd-based systems. Yield improvement strategies involve iterative adjustments of stoichiometry and reaction time, validated by chromatographic purity checks.
Q. Which analytical techniques are critical for characterizing intermediates and the final compound?
- 1H/13C NMR : Essential for confirming regioselectivity of substituents and tracking reaction progress .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, particularly for halogenated intermediates .
- X-ray Crystallography : Resolves structural ambiguities, such as non-classical ring conformations in dihydroquinolinone derivatives .
- HPLC : Ensures ≥95% purity for biological assays .
Q. How can researchers assess the compound’s stability under standard laboratory conditions?
Stability studies should evaluate susceptibility to hydrolysis, oxidation, and photodegradation. For example, trifluoromethoxy and bromo groups may confer resistance to hydrolysis but require protection from light. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis is recommended. Evidence suggests that electron-withdrawing substituents like trifluoromethoxy enhance stability in acidic media .
Advanced Research Questions
Q. What factors govern regioselectivity in bromination reactions of quinolin-4(1H)-one derivatives?
Regioselectivity depends on the electronic and steric effects of existing substituents. For instance, 3-substituted quinolinones undergo bromination at C(2)-methyl groups or C(6) positions, depending on the electron-donating/withdrawing nature of the substituent. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via in situ IR or LC-MS is critical to confirm intermediates .
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?
- Trifluoromethoxy Group : Increases lipophilicity and membrane permeability, improving target engagement .
- Bromine : Enhances halogen bonding with enzymatic pockets (e.g., kinase ATP-binding sites).
Methodologically, iterative SAR studies involve synthesizing analogs with varying halogen/CF₃O positions and testing against targets like Staphylococcus aureus efflux pumps or cancer cell lines. In silico docking (e.g., AutoDock Vina) can prioritize candidates for synthesis .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Assay Replication : Conduct dose-response curves in triplicate across independent labs.
- Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm on-target effects.
- Metabolite Screening : LC-MS/MS can identify active metabolites that may skew results .
Contradictions may arise from differences in cell line genetic backgrounds or compound solubility—address via standardized media (e.g., 0.5% DMSO) and dynamic light scattering (DLS) for aggregation checks .
Q. What computational strategies are effective for predicting off-target interactions?
- Pharmacophore Modeling : Matches compound features against databases like ChEMBL to predict unintended targets.
- Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K).
For 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one, prioritize CYP450 and hERG channel screens due to the trifluoromethoxy group’s metabolic liability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
